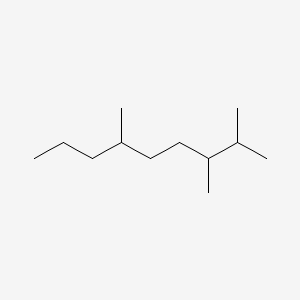

2,3,6-Trimethylnonane

Description

BenchChem offers high-quality 2,3,6-Trimethylnonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trimethylnonane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-58-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,6-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-7-11(4)8-9-12(5)10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

AUXUELQPRQTQBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,6-trimethylnonane, a branched alkane. The information is curated for professionals in research and development, with a focus on clear data presentation and contextual understanding of its characteristics within the broader class of saturated hydrocarbons.

Chemical Identity and Structure

2,3,6-trimethylnonane is a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure consists of a nine-carbon nonane (B91170) backbone with three methyl group substituents at the 2, 3, and 6 positions.

-

IUPAC Name: 2,3,6-trimethylnonane[3]

-

SMILES: CCCC(C)CCC(C)C(C)C[3]

-

InChI Key: AUXUELQPRQTQBE-UHFFFAOYSA-N[3]

Physical Properties

The physical properties of 2,3,6-trimethylnonane are summarized in the table below. For comparative purposes, data for other isomers of trimethylnonane are also included where available. These properties are critical for predicting its behavior in various physical and chemical processes.

| Property | 2,3,6-trimethylnonane | 2,2,3-trimethylnonane | 2,4,6-trimethylnonane | 2,5,8-trimethylnonane (B14666546) |

| Boiling Point | 198°C[1][2] | 202°C at 760 mmHg[5] | 192°C[6] | 190°C[7] |

| Melting Point | -50.8°C (estimate)[1][2] | -50.8°C (estimate)[5] | -50.8°C (estimate)[6] | Not Available |

| Density | 0.7549 g/cm³[1][2] | 0.75 g/cm³[5] | 0.7480 g/cm³[6] | 0.744 g/mL[7] |

| Refractive Index | 1.4231[1][2] | 1.4240[5] | 1.4197[6] | 1.419[7] |

Chemical Properties and Reactivity

As a branched alkane, 2,3,6-trimethylnonane exhibits chemical properties characteristic of this class of compounds. It is relatively inert and does not react with common acids, bases, or oxidizing agents under normal conditions. Its primary reactions include:

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

-

2 C12H26 + 37 O2 → 24 CO2 + 26 H2O

-

-

Halogenation: It can react with halogens (e.g., chlorine, bromine) under ultraviolet (UV) light via a free-radical substitution mechanism. This reaction is typically non-selective and can result in a mixture of halogenated isomers.

-

Cracking: At high temperatures and pressures, often in the presence of a catalyst, the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.

Due to its branched structure, 2,3,6-trimethylnonane has a lower melting and boiling point compared to its straight-chain isomer, dodecane. The branching also influences its viscosity and other rheological properties.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of 2,3,6-trimethylnonane are not detailed in the available literature, standard laboratory methods would be employed.

-

Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Melting Point Determination: A sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. Given its low estimated melting point, this would be performed using a cryostat or a specialized low-temperature apparatus.

-

Density Measurement: The density can be measured using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid. A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).

The following diagram illustrates a general workflow for the characterization of an unknown hydrocarbon sample, which would be applicable to 2,3,6-trimethylnonane.

References

- 1. chembk.com [chembk.com]

- 2. 2,3,6-trimethylnonane CAS#: [m.chemicalbook.com]

- 3. 2,3,6-Trimethylnonane | C12H26 | CID 19910185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nonane, 2,3,6-trimethyl- [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2,4,6-TRIMETHYLNONANE [chemicalbook.com]

- 7. 2,5,8-trimethylnonane [stenutz.eu]

The Elusive Natural Origins of 2,3,6-Trimethylnonane: A Technical Whitepaper

Foreword

To drug development professionals, researchers, and scientists, the exploration of novel chemical entities from natural sources remains a cornerstone of innovation. This technical guide was commissioned to provide an in-depth analysis of the natural sources of the branched-chain alkane, 2,3,6-trimethylnonane. Despite a comprehensive and systematic search of scientific literature and chemical databases, this investigation has concluded that there are currently no publicly available scientific reports identifying 2,3,6-trimethylnonane as a naturally occurring compound in plants, insects, microorganisms, or marine life.

This document details the extensive search strategy undertaken and provides a contextual overview of related chemical classes commonly found in nature. While the primary objective of detailing the natural sources, quantitative data, experimental protocols, and biosynthetic pathways of 2,3,6-trimethylnonane could not be met due to a lack of available data, the following sections aim to provide valuable context for researchers in the field of natural product chemistry.

Introduction to 2,3,6-Trimethylnonane

2,3,6-Trimethylnonane is a saturated branched-chain hydrocarbon with the chemical formula C₁₂H₂₆. It is a structural isomer of dodecane. While its physical and chemical properties are documented in chemical databases, its presence in biological systems has not been reported.

Chemical and Physical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62184-58-1 |

| IUPAC Name | 2,3,6-trimethylnonane |

A Comprehensive Search for Natural Sources

An exhaustive search of scientific databases and literature was conducted to identify any reported natural occurrences of 2,3,6-trimethylnonane. The search strategy encompassed a wide range of potential biological sources and analytical techniques.

Keywords and Search Queries:

-

"natural occurrence of 2,3,6-trimethylnonane"

-

"2,3,6-trimethylnonane in plants"

-

"2,3,6-trimethylnonane in insects"

-

"biosynthesis of 2,3,6-trimethylnonane"

-

"extraction and identification of 2,3,6-trimethylnonane from natural sources"

-

"quantitative analysis of 2,3,6-trimethylnonane in essential oils"

-

"2,3,6-trimethylnonane isolation from plants"

-

"2,3,6-trimethylnonane in insect pheromones"

-

"microbial production of 2,3,6-trimethylnonane"

-

"GC-MS analysis of branched alkanes in essential oils"

-

"biosynthesis of irregular terpenes"

-

"identification of 2,3,6-trimethylnonane in natural extracts"

-

"2,3,6-trimethylnonane in marine organisms"

-

"2,3,6-trimethylnonane in algae"

-

"2,3,6-trimethylnonane in bacteria"

-

"volatile compounds of Artemisia species"

-

"cuticular hydrocarbons of Formica ants"

-

"volatile compounds from Streptomyces"

-

"identification of 2,3,6-trimethylnonane in environmental samples"

-

"geochemical markers 2,3,6-trimethylnonane"

Contextual Analysis of Related Natural Products

While 2,3,6-trimethylnonane itself has not been identified in nature, it belongs to a class of compounds, branched-chain alkanes, that are found in various biological contexts. This section provides an overview of these related areas of research.

Branched-Chain Alkanes in Plant Volatiles and Essential Oils

Plants are known to produce a vast array of volatile organic compounds (VOCs), which include hydrocarbons. These compounds are often major constituents of essential oils. While the essential oils of numerous plant species, such as those from the Artemisia genus, have been extensively analyzed, the reported constituents are typically terpenes, terpenoids, and other aromatic compounds.[2][3][4][5][6] The essential oil of chamomile, for instance, is rich in esters like isobutyl angelate and various terpenes, but does not list branched-chain alkanes like 2,3,6-trimethylnonane among its components.[7][8][9][10][11]

Cuticular Hydrocarbons in Insects

Insects produce a complex mixture of hydrocarbons on their cuticle, which primarily serve to prevent desiccation and are also involved in chemical communication. These cuticular hydrocarbons (CHCs) are often composed of n-alkanes, alkenes, and methyl-branched alkanes.[12][13][14] The composition of CHCs is highly species-specific and can be used for taxonomic identification. Studies on various ant species, including those from the genera Formica and Camponotus, have detailed the complex profiles of their CHCs.[15][16][17][18][19][20] However, a review of this literature did not reveal the presence of 2,3,6-trimethylnonane.

Microbial Volatile Organic Compounds

Microorganisms, particularly bacteria of the genus Streptomyces, are known to produce a wide array of volatile organic compounds.[21][22][23][24][25] These can include alkanes, alkenes, alcohols, and terpenes. While the volatilomes of various Streptomyces species have been investigated, 2,3,6-trimethylnonane has not been identified as a metabolite.

Geochemical and Environmental Context

Branched-chain alkanes, including various trimethyl-substituted isomers, can be found in crude oil and are used as geochemical markers to assess the source, maturity, and biodegradation of petroleum.[26][27][28][29][30] The absence of 2,3,6-trimethylnonane in the biological literature suggests that if it is present in the environment, it is more likely of petrogenic origin rather than being actively biosynthesized by extant organisms.

Hypothetical Biosynthetic Considerations

In the absence of any identified natural source, any discussion of the biosynthesis of 2,3,6-trimethylnonane remains purely speculative. Branched-chain hydrocarbons in nature are typically derived from fatty acid or isoprenoid biosynthetic pathways. The irregular branching pattern of 2,3,6-trimethylnonane does not immediately suggest a straightforward origin from common precursors like isopentenyl pyrophosphate (IPP) or fatty acids. Its formation would likely require a series of specific enzymatic reactions, including methylation and chain elongation, for which no evidence currently exists in the scientific literature.

Methodologies for the Analysis of Branched-Chain Alkanes

Should 2,3,6-trimethylnonane be discovered in a natural source in the future, its extraction and identification would likely follow established protocols for the analysis of volatile and semi-volatile hydrocarbons.

Extraction

-

Solvent Extraction: For solid samples like plant material or insects, extraction with a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is a common method.

-

Headspace Analysis: For volatile compounds, techniques like static or dynamic headspace sampling, or solid-phase microextraction (SPME), can be employed to collect the compounds from the vapor phase above the sample.

-

Steam Distillation: For the isolation of essential oils from plant material, steam distillation is a standard procedure.

Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The retention time of the compound on the GC column and its mass spectrum would be used for identification by comparison with an authentic standard and mass spectral libraries.

Logical Flow for Hypothetical Identification of 2,3,6-Trimethylnonane

References

- 1. 2,3,6-Trimethylnonane | C12H26 | CID 19910185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Chemical Diversity in Essential Oils of 40 Artemisia Species from Western and Trans Himalayan Regions of India | MDPI [mdpi.com]

- 4. Constituent Composition and Biological Activity of Essential Oil from Artemisia sublessingiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition of Essential Oil from Italian Populations of Artemisia alba Turra (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 8. avenalab.com [avenalab.com]

- 9. Essential Oil Components of German Chamomile Cultivated in Firoozabad, Iran – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. researchgate.net [researchgate.net]

- 14. myrmecologicalnews.org [myrmecologicalnews.org]

- 15. researchgate.net [researchgate.net]

- 16. Sources of Variation in Cuticular Hydrocarbons in the Ant Formica exsecta - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cuticular hydrocarbons as potential mediators of cryptic species divergence in a mutualistic ant association - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. meridian.allenpress.com [meridian.allenpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Volatile Organic Compounds of Streptomyces sp. TOR3209 Stimulated Tobacco Growth by Up-Regulating the Expression of Genes Related to Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

- 26. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 27. Biomarkers Use in Petroleum Geochemistry - Opus Kinetic [opuskinetic.com]

- 28. jocpr.com [jocpr.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Unveiling the Geochemical Significance of 2,3,6-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the Earth's history. These organic molecules, preserved in sediments and petroleum deposits, provide critical insights into the organisms and environmental conditions of the past. While many biomarkers are well-established, the geochemical significance of numerous other compounds remains largely unexplored. This technical guide focuses on one such compound: 2,3,6-trimethylnonane.

This document provides a comprehensive overview of the current, albeit limited, understanding of 2,3,6-trimethylnonane from a geochemical perspective. It details the analytical methodologies required for its identification and outlines a framework for interpreting its potential significance. Given the nascent stage of research on this specific isomer, this guide also draws upon the broader knowledge of branched alkanes to offer a foundational understanding for researchers in geochemistry, environmental science, and related fields.

Chemical and Physical Properties

A foundational aspect of understanding any geochemical compound is its intrinsic chemical and physical properties. These characteristics influence its behavior in geological systems, its stability over time, and the analytical methods best suited for its detection. The properties of 2,3,6-trimethylnonane are summarized in the table below, based on available data.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molar Mass | 170.33484 g/mol | [2] |

| Density | 0.7549 g/cm³ | [2] |

| Boiling Point | 198 °C | [2] |

| Melting Point | -50.8 °C (estimate) | [2] |

| Refractive Index | 1.4231 | [2] |

| InChIKey | AUXUELQPRQTQBE-UHFFFAOYSA-N | [1] |

| CAS Number | 62184-58-1 | [1] |

Geochemical Significance: An Uncharted Territory

Currently, there is a notable absence of established geochemical significance for 2,3,6-trimethylnonane in published scientific literature. It is not recognized as a conventional biomarker for specific organisms, depositional environments, or thermal maturity levels. Branched alkanes, in a broader sense, are known constituents of crude oils and ancient sediments, often originating from the diagenetic alteration of precursor molecules from bacteria, algae, and other microorganisms.[3][4] The specific branching patterns of these alkanes can sometimes provide clues about their biological origins and the geological processes they have undergone.

The formation of petroleum hydrocarbons, including branched alkanes, is a complex process involving the transformation of organic matter through diagenesis and catagenesis under increasing temperature and pressure.[5][6] While the general pathways for the formation of n-alkanes and some isoprenoids are relatively well understood, the specific origins of many non-isoprenoidal branched alkanes, such as 2,3,6-trimethylnonane, are not well constrained. They are generally thought to arise from the bacterial degradation of other organic molecules or the thermal cracking of larger, more complex precursors during deep burial.[7][8]

The lack of specific data on 2,3,6-trimethylnonane suggests it may be a minor component in most geological samples or that its diagnostic utility as a biomarker has not yet been discovered. Future research involving detailed molecular analysis of a wide range of geological samples may yet reveal its specific sources and geochemical utility.

Experimental Protocols for Analysis

The identification and quantification of 2,3,6-trimethylnonane in geological samples necessitate a suite of sophisticated analytical techniques. The primary methodology for the analysis of volatile and semi-volatile hydrocarbons in complex mixtures like crude oil and sediment extracts is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

For Sediment Samples:

-

Soxhlet Extraction: Dried and homogenized sediment samples are typically extracted using an organic solvent mixture, such as dichloromethane/methanol (2:1 v/v), in a Soxhlet apparatus for 24-72 hours.

-

Fractionation: The resulting total lipid extract is then fractionated using column chromatography, typically with silica (B1680970) gel as the stationary phase. Elution with solvents of increasing polarity separates the extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds). The aliphatic fraction, which contains the branched alkanes, is collected for further analysis.

For Crude Oil Samples:

-

Asphaltene Precipitation: Crude oil is dissolved in a non-polar solvent like n-hexane or n-pentane to precipitate the asphaltenes.

-

SARA Fractionation: The deasphalted oil is then separated into Saturates, Aromatics, and Resins (SARA) fractions using column chromatography or high-performance liquid chromatography (HPLC). The saturate fraction, containing 2,3,6-trimethylnonane, is then analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed by GC-MS to identify and quantify the individual compounds.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 300-320°C at a rate of 2-4°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument is typically operated in full scan mode to acquire a complete mass spectrum for each eluting compound. Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity.

-

Compound Identification

Identification of 2,3,6-trimethylnonane is achieved by comparing its retention time and mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification can be made by interpreting the mass spectral fragmentation pattern and comparing it to library spectra of similar compounds.

Mass Spectral Fragmentation:

Visualizing Workflows and Logical Relationships

To aid in the understanding of the analytical process and the conceptual framework for evaluating a new biomarker, the following diagrams are provided.

Conclusion

2,3,6-trimethylnonane represents a molecule at the frontier of geochemical exploration. While its basic chemical properties are known, its significance as a biomarker remains to be established. This technical guide has provided a comprehensive overview of the methodologies required for its analysis and a conceptual framework for future research. The lack of current data underscores the vast number of compounds in the geological record that await detailed investigation. For researchers in geochemistry, petroleum exploration, and environmental science, the study of such lesser-known branched alkanes presents an opportunity to refine our understanding of biogeochemical processes and potentially uncover new proxies for paleoenvironmental reconstruction. The analytical workflows and logical pathways detailed herein offer a roadmap for such future investigations, which will be crucial in determining whether 2,3,6-trimethylnonane will one day be recognized as a valuable tool in the geochemist's toolkit.

References

- 1. 2,3,6-Trimethylnonane | C12H26 | CID 19910185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Diagenesis - Wikipedia [en.wikipedia.org]

- 8. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonane, 2,2,3-trimethyl- [webbook.nist.gov]

2,3,6-Trimethylnonane: A Potential Volatile Organic Compound Biomarker for Disease Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) present in human breath are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. 2,3,6-trimethylnonane, a branched-chain alkane, is one such VOC that has been identified in exhaled breath. While direct evidence linking 2,3,6-trimethylnonane to specific diseases is still emerging, its presence as an endogenous VOC warrants investigation into its potential clinical utility. This technical guide provides a comprehensive overview of 2,3,6-trimethylnonane, its chemical properties, and the methodologies for its detection and analysis in biological samples. The document focuses on the established protocols for VOC analysis, particularly in the context of lung cancer research, and outlines a framework for future studies aimed at validating 2,3,6-trimethylnonane as a clinical biomarker.

Introduction to Volatile Organic Compound Biomarkers

Metabolic changes within the body are often associated with the onset and progression of disease. These alterations can lead to the production of specific VOCs that are released into the bloodstream and subsequently exhaled. The analysis of these exhaled VOCs offers a promising avenue for non-invasive diagnostics.[1][2] Numerous studies have explored the profile of VOCs in the breath of patients with lung cancer, identifying combinations of compounds, primarily alkanes and benzene (B151609) derivatives, that can distinguish them from healthy individuals.[3] While a definitive single biomarker has yet to be established, the concept of a "VOC signature" for specific diseases is a key area of research.

1.1. 2,3,6-Trimethylnonane: A Candidate Biomarker

2,3,6-trimethylnonane is a saturated, branched-chain alkane with the molecular formula C12H26.[4][5] Its presence in exhaled breath suggests it is an endogenous compound, though its precise metabolic origin in humans is not yet fully elucidated. The investigation of branched-chain alkane metabolism is an ongoing area of research.

Physicochemical Properties of 2,3,6-Trimethylnonane

A summary of the key physicochemical properties of 2,3,6-trimethylnonane is presented in Table 1. These properties are essential for developing appropriate analytical methods for its detection and quantification.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [4] |

| Molecular Weight | 170.33 g/mol | [5] |

| CAS Number | 62184-58-1 | [6] |

| Boiling Point | 198°C | [4] |

| Density | 0.7549 g/cm³ | [4] |

| Refractive Index | 1.4231 | [4] |

Experimental Protocols for the Analysis of 2,3,6-Trimethylnonane

The analysis of VOCs like 2,3,6-trimethylnonane in biological samples, particularly in exhaled breath, requires highly sensitive and specific analytical techniques. The most common and well-established method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid-Phase Microextraction (SPME).[7][8][9]

3.1. Sample Collection: Exhaled Breath

The collection of exhaled breath is a critical first step and must be performed in a standardized manner to avoid contamination from ambient air.

-

Procedure:

-

Patients should be in a resting state for at least 10 minutes prior to collection.

-

The patient inhales to total lung capacity through a VOC-free filter and exhales into a collection bag or device.

-

The end-tidal breath, which is rich in alveolar air and endogenous VOCs, is the primary target for collection.

-

Immediately after collection, the sample should be processed or stored under appropriate conditions to prevent degradation or loss of volatile compounds.

-

3.2. Sample Pre-concentration: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the pre-concentration of VOCs from gaseous and liquid samples.[7][10][11]

-

Materials:

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

-

Heated agitator

-

Gas-tight vials

-

-

Procedure:

-

A known volume of the exhaled breath sample is transferred to a gas-tight vial.

-

The vial is placed in a heated agitator to facilitate the partitioning of VOCs from the sample matrix into the headspace.

-

The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of the VOCs.

-

The fiber is then retracted and introduced into the injection port of the GC-MS for thermal desorption and analysis.

-

3.3. Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of individual VOCs within a complex mixture.[8]

-

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or medium-polar)

-

Mass Spectrometer (MS) detector (e.g., Time-of-Flight (TOF) or Quadrupole)

-

-

Procedure:

-

The SPME fiber is thermally desorbed in the heated GC injection port, releasing the adsorbed VOCs onto the analytical column.

-

The GC oven temperature is programmed to ramp up, separating the VOCs based on their boiling points and interactions with the column's stationary phase.

-

The separated compounds elute from the column and enter the MS detector, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

-

Quantification can be achieved by using an internal standard and generating a calibration curve.

-

Potential Signaling Pathways and Logical Relationships

While the specific metabolic pathway for the endogenous production of 2,3,6-trimethylnonane in humans is not yet defined, a general understanding of branched-chain alkane metabolism can provide a logical framework for investigation. The following diagram illustrates a hypothetical workflow for investigating 2,3,6-trimethylnonane as a biomarker, from its potential origin to its clinical application.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,6-Trimethylnonane | C12H26 | CID 19910185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. owlstonemedical.com [owlstonemedical.com]

- 6. 2,6,6-Trimethylnonane | C12H26 | CID 53423858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nationalacademies.org [nationalacademies.org]

- 8. mdpi.com [mdpi.com]

- 9. Biomarkers as Biomedical Bioindicators: Approaches and Techniques for the Detection, Analysis, and Validation of Novel Biomarkers of Diseases | MDPI [mdpi.com]

- 10. owlstonemedical.com [owlstonemedical.com]

- 11. 2,5,6-Trimethylnonane | C12H26 | CID 53424280 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of C12 Trimethyl-Substituted Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C12 trimethyl-substituted alkanes, specifically the trimethylnonanes. It includes a systematic enumeration of these isomers, a compilation of their physicochemical properties, and a discussion of the general experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development who require detailed information on these branched alkanes.

Introduction to Trimethyl-Substituted Alkanes

Alkanes are saturated hydrocarbons that are fundamental structures in organic chemistry.[1][2] The introduction of methyl groups onto a linear alkane backbone leads to the formation of branched isomers. These structural modifications, even while maintaining the same molecular formula (C12H26), can significantly alter the physicochemical properties of the compounds, including their boiling points, melting points, densities, and viscosities. Such variations are of great interest in fields ranging from fuel science to medicinal chemistry, where molecular shape and size play a crucial role in a substance's behavior and efficacy. The systematic study of these isomers is essential for understanding structure-property relationships.

Isomers of Trimethylnonane

The systematic naming of trimethyl-substituted nonanes follows IUPAC nomenclature. The nonane (B91170) backbone provides nine possible positions for the three methyl groups. A comprehensive enumeration of the possible structural isomers is presented in Table 1.

Table 1: Enumerated Structural Isomers of Trimethylnonane

| IUPAC Name | CAS Number |

| 2,2,3-Trimethylnonane | 55499-04-2 |

| 2,2,4-Trimethylnonane | 62184-50-3 |

| 2,2,5-Trimethylnonane | 62184-51-4 |

| 2,2,6-Trimethylnonane | 62184-52-5 |

| 2,2,7-Trimethylnonane | 62184-53-6 |

| 2,2,8-Trimethylnonane | 7149-33-9 |

| 2,3,3-Trimethylnonane | 62184-55-8 |

| 2,3,4-Trimethylnonane | 62184-56-9 |

| 2,3,5-Trimethylnonane | 62184-57-0 |

| 2,3,6-Trimethylnonane | 62184-58-1 |

| 2,3,7-Trimethylnonane | 62184-59-2 |

| 2,3,8-Trimethylnonane | 62184-60-5 |

| 2,4,4-Trimethylnonane | 62184-61-6 |

| 2,4,5-Trimethylnonane | 62184-62-7 |

| 2,4,6-Trimethylnonane | 62184-10-5 |

| 2,4,7-Trimethylnonane | 62184-11-6 |

| 2,4,8-Trimethylnonane | Not readily available |

| 2,5,5-Trimethylnonane | 62184-12-7 |

| 2,5,6-Trimethylnonane | 62184-13-8 |

| 2,5,7-Trimethylnonane | Not readily available |

| 2,5,8-Trimethylnonane | 49557-09-7 |

| 2,6,6-Trimethylnonane | 62184-15-0 |

| 2,6,7-Trimethylnonane | 62184-16-1 |

| 2,7,7-Trimethylnonane | 62184-17-2 |

| 3,3,4-Trimethylnonane | 62184-18-3 |

| 3,3,5-Trimethylnonane | 62184-19-4 |

| 3,3,6-Trimethylnonane | 62184-20-7 |

| 3,3,7-Trimethylnonane | 62184-21-8 |

| 3,4,4-Trimethylnonane | 62184-22-9 |

| 3,4,5-Trimethylnonane | 62184-23-0 |

| 3,4,6-Trimethylnonane | 62184-24-1 |

| 3,4,7-Trimethylnonane | 27802-85-3 |

| 3,5,5-Trimethylnonane | 62184-25-2 |

| 3,5,6-Trimethylnonane | 62184-26-3 |

| 3,5,7-Trimethylnonane | 62184-27-4 |

| 3,6,6-Trimethylnonane | 62184-28-5 |

| 4,4,5-Trimethylnonane | 62184-29-6 |

| 4,4,6-Trimethylnonane | 62184-30-9 |

| 4,5,5-Trimethylnonane | Not readily available |

Physicochemical Properties

The physicochemical properties of the trimethylnonane isomers are compiled in Table 2. It is important to note that much of the available data is based on computational estimations, and experimental values are limited.

Table 2: Physicochemical Properties of Selected Trimethylnonane Isomers

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (estimated) | Density (g/cm³) (estimated) | Refractive Index (estimated) |

| 2,3,4-Trimethylnonane | C12H26 | 170.33 | 200 | 0.7612 | 1.4261 |

| 2,3,6-Trimethylnonane | C12H26 | 170.33 | 198 | 0.7549 | 1.4231 |

| 2,4,5-Trimethylnonane | C12H26 | 170.33 | 195 | 0.7543 | 1.4227 |

| 2,4,6-Trimethylnonane | C12H26 | 170.33 | 193.32 | 0.748 | 1.419 |

| 3,3,4-Trimethylnonane | C12H26 | 170.33 | 202 | 0.7683 | 1.4297 |

| 3,3,5-Trimethylnonane | C12H26 | 170.33 | 190 | 0.7548 | 1.4231 |

| 3,3,6-Trimethylnonane | C12H26 | 170.33 | 198 | 0.7557 | 1.4237 |

| 3,3,7-Trimethylnonane | C12H26 | 170.33 | 195 | 0.7551 | 1.4234 |

| 3,4,5-Trimethylnonane | C12H26 | 170.33 | 200 | 0.7670 | 1.4288 |

| 3,4,7-Trimethylnonane | C12H26 | 170.33 | 197.8 (experimental) | Not Available | Not Available |

| 3,5,6-trimethylnonane | C12H26 | 170.33 | 197 | 0.7604 | Not Available |

| 4,4,6-Trimethylnonane | C12H26 | 170.33 | 191 | 0.7543 | 1.4228 |

Data sourced from various chemical databases. Estimated values should be used with caution and are best confirmed through experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of each specific trimethylnonane isomer are not widely available in peer-reviewed literature. However, general and well-established methods for the synthesis of branched alkanes can be adapted.

Synthesis of Trimethyl-Substituted Alkanes

Common synthetic routes to branched alkanes include the Wurtz reaction and the Grignard reaction.[3][4] Catalytic reforming is a large-scale industrial process also used to produce branched alkanes.[5][6][7][8][9]

4.1.1. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds.[1][10][11][12] For the synthesis of a trimethylnonane, a suitable Grignard reagent (R-MgX) can be reacted with a ketone or an aldehyde. For example, to synthesize 3,3,5-trimethylnonane, one could react 3-methyl-3-nonylmagnesium bromide with acetone.

-

General Protocol for Grignard Reaction:

-

Preparation of Grignard Reagent: An alkyl halide (e.g., a bromononane derivative) is slowly added to a suspension of magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Reaction with Carbonyl Compound: The freshly prepared Grignard reagent is then reacted with a suitable ketone or aldehyde at a low temperature (typically 0 °C).

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH4Cl).

-

Purification: The resulting tertiary alcohol is then dehydrated to an alkene, followed by catalytic hydrogenation to yield the desired alkane. Purification is typically achieved through distillation or column chromatography.

-

4.1.2. Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[3][13][14][15][16] While classic, this reaction is often limited by side reactions and is most effective for the synthesis of symmetrical alkanes.[3]

-

General Protocol for Wurtz Reaction:

-

Reaction Setup: A solution of an appropriate alkyl halide in dry ether is prepared.

-

Reaction with Sodium: Sodium metal is added to the solution, and the mixture is refluxed.

-

Workup and Purification: After the reaction is complete, the mixture is filtered to remove the sodium halide byproduct, and the resulting alkane is purified by distillation.

-

Characterization of Trimethyl-Substituted Alkanes

The characterization of alkane isomers relies heavily on spectroscopic and chromatographic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying isomers in a mixture.[17][18] The retention time in the gas chromatogram provides information about the boiling point and volatility of the isomer, while the mass spectrum gives information about the molecular weight and fragmentation pattern, which can aid in structural elucidation.

-

Typical GC Conditions:

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural determination of organic molecules.[20][21][22][23][24]

-

¹H NMR Spectroscopy: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of atoms in the molecule. For highly branched alkanes, the spectra can be complex due to overlapping signals.[20]

-

¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule, which is very useful for identifying isomers with different symmetries.[22][24]

Logical and Experimental Workflows

The following diagrams illustrate the conceptual workflows for isomer enumeration and the general experimental process for synthesis and characterization.

Caption: Workflow for the systematic enumeration of trimethylnonane isomers.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the C12 trimethyl-substituted alkanes, focusing on the isomers of trimethylnonane. A comprehensive list of these isomers has been presented, along with available physicochemical data. While detailed experimental protocols for each specific isomer are scarce in the public domain, this guide has outlined the general synthetic and characterization methodologies that are applicable. The provided workflows offer a logical framework for both the theoretical enumeration and the practical investigation of these compounds. It is anticipated that this guide will be a useful starting point for researchers and professionals working with branched alkanes. Further experimental work is encouraged to validate the estimated properties and to develop specific and optimized synthetic routes for these interesting molecules.

References

- 1. youtube.com [youtube.com]

- 2. amt.copernicus.org [amt.copernicus.org]

- 3. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. Catalytic Reforming, Benefits and Limits | FSC 432: Petroleum Refining [fsc432.dutton.psu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. leah4sci.com [leah4sci.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 15. quora.com [quora.com]

- 16. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 17. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 18. mdpi.com [mdpi.com]

- 19. GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 [sigmaaldrich.com]

- 20. Alkanes | OpenOChem Learn [learn.openochem.org]

- 21. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 22. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

environmental occurrence of branched alkanes

An In-depth Technical Guide on the Environmental Occurrence of Branched Alkanes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains on a linear carbon backbone, are ubiquitous environmental constituents. Their presence in various environmental compartments—air, water, soil, and sediment—stems from both natural (biogenic) and human-related (anthropogenic) sources. Unlike their linear counterparts (n-alkanes), the branched structure of these compounds can increase their resistance to degradation, leading to their persistence and potential for bioaccumulation.

This technical guide provides a comprehensive overview of the . It details their primary sources, summarizes their concentrations in different environmental matrices, outlines the key experimental protocols for their analysis, and illustrates their principal environmental fate pathways. The information is intended to serve as a foundational resource for professionals in environmental science, geochemistry, and related fields.

Sources of Branched Alkanes in the Environment

The environmental burden of branched alkanes is a composite of inputs from geological, biological, and industrial activities.

2.1 Natural (Biogenic) Sources

-

Microbial Synthesis: A variety of bacteria and algae synthesize branched alkanes as components of their cellular lipids.

-

Plant Waxes: The epicuticular waxes of terrestrial higher plants contain branched alkanes, which are released into the soil and atmosphere.[1]

-

Geochemical Biomarkers: The most well-studied biogenic branched alkanes are the isoprenoids pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane). These compounds are primarily derived from the phytyl side chain of chlorophyll (B73375) from phototrophic organisms.[2] Their relative abundance is widely used as a biomarker to infer the redox conditions of past depositional environments.[2][3]

2.2 Anthropogenic Sources

-

Fossil Fuels: Crude oil and natural gas are the most significant anthropogenic sources of branched alkanes.[4] Petroleum is a complex mixture containing a wide array of linear, branched, and cyclic alkanes.[5] Consequently, activities related to petroleum extraction, transportation, refining, and use, including accidental spills and incomplete combustion, are major release pathways.

-

Industrial Emissions: Industrial processes and vehicle exhaust contribute to the atmospheric load of branched alkanes.[1][6]

-

Consumer Products: Certain personal care products, paints, and pesticides also contain and release branched alkanes into the environment.[1]

Environmental Occurrence and Concentrations

Branched alkanes are found globally in all major environmental compartments. Their concentrations vary widely depending on proximity to sources, environmental conditions, and the specific matrix. The isoprenoids pristane and phytane are often quantified as key indicators.

Table 1: Representative Concentrations of Pristane and Phytane in Environmental Samples

| Environmental Matrix | Location/Study Context | Pristane (Pr) Concentration | Phytane (Ph) Concentration | Pr/Ph Ratio | Source |

| Marine Sediment | Hodeidah City, Yemen (Urban Zone) | 175 ± 307 µg/g TOC | 269 ± 346 µg/g TOC | ~0.65 | [6] |

| Marine Sediment | Hodeidah City, Yemen (Industrial Zone) | 164 ± 472 µg/g TOC | 258 ± 6624 µg/g TOC | ~0.64 | [6] |

| Background Soil | Volgograd Oblast, Russia | Minor concentrations, with phytane dominating pristane | Minor concentrations, with phytane dominating pristane | < 1.0 | [7][8] |

| Oil-Contaminated Soil | Ogoniland, Nigeria (Surface) | Not specified | Not specified | Not specified | [5] |

| Oil-Contaminated Soil | Ogoniland, Nigeria (Subsurface) | Not specified | Not specified | Not specified | [5] |

| Seawater | Buccaneer Oilfield, Gulf of Mexico | Up to 43 µg/L (total alkanes) | Up to 43 µg/L (total alkanes) | Not specified | [9] |

TOC: Total Organic Carbon

The Pristane/Phytane (Pr/Ph) ratio is a critical geochemical parameter used to assess the depositional environment of organic matter.[2][3]

-

Pr/Ph > 3.0: Suggests input from terrestrial organic matter under oxic (oxygen-rich) conditions.[2][10]

-

1.0 < Pr/Ph < 3.0: Typically indicates sub-oxic conditions.[10]

-

Pr/Ph < 1.0: Often points to anoxic (oxygen-poor), saline, or hypersaline environments, characteristic of marine carbonate or evaporite sequences.[2][10]

Experimental Protocols for Analysis

The accurate quantification of branched alkanes in environmental samples requires a multi-step analytical approach involving extraction, cleanup, and instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

4.1 Sample Extraction

The goal of extraction is to efficiently remove the target analytes from the sample matrix. The choice of method depends on the matrix type.

Protocol 4.1.1: Pressurized Liquid Extraction (PLE) for Soil and Sediment

PLE (also known as Accelerated Solvent Extraction) uses elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption.

-

Sample Preparation: Homogenize the sample. For wet sediments, mix with anhydrous sodium sulfate (B86663) to create a free-flowing powder.[3]

-

Cell Loading: Load a 5 g equivalent of the dried sample into a stainless-steel extraction cell. For in-cell cleanup, the sample can be layered above adsorbents like activated copper (for sulfur removal) and activated silica (B1680970) gel.[10]

-

Extraction Parameters:

-

Solvent: Hexane (B92381):Dichloromethane (4:1, v/v).[10]

-

Temperature: 100°C.[10]

-

Pressure: 15 MPa (approx. 2175 psi).[11]

-

Cycles: 2 static cycles of 5 minutes each.[10]

-

-

Collection: The extract is pushed from the cell with nitrogen gas into a collection vial.

-

Concentration: The extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 4.1.2: Soxhlet Extraction for Soil and Sediment

This is a classical, exhaustive extraction technique.

-

Sample Preparation: Air-dry and sieve the sample. Weigh approximately 10-20 g of the sample into a cellulose (B213188) extraction thimble.

-

Extraction: Place the thimble in a Soxhlet extractor. Extract with a suitable solvent (e.g., hexane or a dichloromethane/methanol mixture) for 6-8 hours.[1]

-

Concentration: After extraction, the solvent is evaporated using a rotary evaporator and then concentrated to a final volume of 1 mL.

4.2 Extract Cleanup

Crude extracts often contain polar compounds (e.g., lipids, humic substances) that can interfere with GC-MS analysis.[12] Silica gel column chromatography is used to isolate the non-polar hydrocarbon fraction.

Protocol 4.2.1: Silica Gel Column Chromatography

-

Column Preparation: Prepare a chromatography column by slurry packing 1.0 g of activated silica gel (heated at 150-160°C) in hexane.[7] Top the silica gel with a small layer of anhydrous sodium sulfate to remove any residual water.

-

Sample Loading: Pre-elute the column with hexane. Just before the solvent level reaches the top of the sodium sulfate, quantitatively transfer the concentrated sample extract onto the column.

-

Elution:

-

Elute the aliphatic fraction (containing branched alkanes) with 10-15 mL of a non-polar solvent like n-hexane or a 1:1 mixture of dichloromethane:pentane.

-

Collect the eluate. Polar interfering compounds will be retained on the silica gel.[13]

-

-

Concentration: Concentrate the collected fraction to a final volume of 1 mL for GC-MS analysis.

4.3 Instrumental Analysis: GC-MS

GC-MS provides separation and identification of individual compounds.

Protocol 4.3.1: GC-MS Analysis of Branched Alkanes

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as an HP-5ms or DB-1ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating hydrocarbons.[14][15]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[16]

-

Oven Temperature Program: 80°C (hold for 1 min), ramp at 4°C/min to 300°C, hold for 30 min.[17]

-

Injector: Splitless mode at 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

-

Source Temperature: 230°C.[8]

-

Quadrupole Temperature: 150°C.[8]

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) for identification.[14] For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity, monitoring characteristic alkane fragment ions such as m/z 57, 71, and 85.[14]

-

-

Identification: Branched alkanes are identified by their mass spectra, which show characteristic fragmentation patterns, and by their retention times relative to known standards.[18]

Environmental Fate and Transformation Pathways

Once released into the environment, branched alkanes undergo various transformation processes, including biodegradation and photochemical oxidation. They are generally more resistant to degradation than their straight-chain isomers.

5.1 Aerobic Biodegradation

In the presence of oxygen, many microorganisms can degrade branched alkanes. The degradation of pristane is a well-studied example. The initial step involves the oxidation of a terminal methyl group.

Caption: Aerobic biodegradation pathway of pristane.

5.2 Anaerobic Biodegradation

In anoxic environments, such as deep sediments and contaminated aquifers, anaerobic bacteria can degrade alkanes. A common mechanism is the addition of the alkane to a fumarate (B1241708) molecule, which activates the otherwise inert hydrocarbon.

Caption: Anaerobic alkane degradation via fumarate addition.

5.3 Atmospheric Photochemical Oxidation

In the troposphere, volatile branched alkanes are removed primarily through oxidation initiated by hydroxyl radicals (•OH), especially during the daytime. This process can contribute to the formation of secondary organic aerosols (SOA).

Caption: OH-initiated atmospheric oxidation pathway.

Conclusion

Branched alkanes are significant and persistent components of the environmental hydrocarbon landscape. Their dual biogenic and anthropogenic origins lead to a complex distribution pattern in the environment. Understanding their occurrence, concentrations, and fate is crucial for environmental assessment, pollution source tracking, and paleoclimate reconstruction. The analytical protocols detailed herein, centered on Pressurized Liquid Extraction and GC-MS, provide a robust framework for the reliable quantification of these compounds. Further research into their biodegradation pathways and toxicological effects will continue to enhance our ability to manage their environmental impact.

References

- 1. glsciences.eu [glsciences.eu]

- 2. researchgate.net [researchgate.net]

- 3. cefas.co.uk [cefas.co.uk]

- 4. enviromicro-journals.onlinelibrary.wiley.com [enviromicro-journals.onlinelibrary.wiley.com]

- 5. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alkanes in seawater in the vicinity of the buccaneer oilfield | Semantic Scholar [semanticscholar.org]

- 10. Development of a one-step integrated pressurized liquid extraction and cleanup method for determining polycyclic aromatic hydrocarbons in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 18. GCMS Section 6.9.2 [people.whitman.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3,6-Trimethylnonane in Petroleum Geochemistry

Introduction

2,3,6-Trimethylnonane is a saturated branched hydrocarbon that serves as a significant biomarker in petroleum geochemistry. Its presence and abundance in crude oils and source rocks provide valuable insights into the origin of the organic matter, the depositional environment, and the thermal history of the petroleum system. This technical guide provides a comprehensive overview of the core principles related to 2,3,6-trimethylnonane, including its origin, analytical methodologies for its identification and quantification, and its application in geochemical interpretation.

Origin and Significance

2,3,6-Trimethylnonane is primarily derived from the diagenesis of lipids produced by the green colonial microalga Botryococcus braunii. This alga is known for its prolific production of unique hydrocarbons, particularly botryococcenes, which are C30 to C37 isoprenoid-like molecules. During burial and thermal maturation, these unsaturated botryococcenes undergo a series of chemical transformations, including hydrogenation, to form their saturated counterparts, known as botryococcanes. 2,3,6-Trimethylnonane is a lower molecular weight degradation product of these botryococcanes.

The presence of 2,3,6-trimethylnonane and other botryococcane derivatives in petroleum is a strong indicator of a lacustrine (lake) depositional environment. Botryococcus braunii thrives in fresh to brackish water settings, and its organic matter can be a significant contributor to the formation of source rocks in such environments. Therefore, identifying these biomarkers helps in reconstructing the paleoenvironment of the source rock that generated the petroleum.

Diagenetic Pathway from Botryococcus braunii Lipids

The formation of 2,3,6-trimethylnonane from its biological precursors is a multi-step process that occurs over geological timescales. The following diagram illustrates the general diagenetic pathway.

Quantitative Data

The concentration of Botryococcus braunii-derived biomarkers can vary significantly depending on the contribution of this algal organic matter to the source rock. While specific quantitative data for 2,3,6-trimethylnonane across a wide range of crude oils is not extensively compiled in publicly available literature, the abundance of related botryococcanes can be indicative. The following table summarizes representative data for Botryococcus braunii biomarkers found in environmental samples.[1][2]

| Biomarker Class | Compound Examples | Concentration Range (µg/g dry weight of sediment) | Depositional Environment | Reference |

| Botryococcenes (Race B) | C32-C34 botryococcenes | up to 16,700 | Freshwater wetland | [1] |

| n-Alkadienes & n-Alkatrienes (Race A) | C27-C32 n-alkadienes, C29 n-alkatriene | 3.1 - 69.5 | Freshwater wetland | [1][2] |

| Lycopadiene (Race L) | C40 lycopadiene | 1.5 - 3.0 | Freshwater wetland | [1][2] |

It is important to note that the concentration of the lower molecular weight 2,3,6-trimethylnonane in crude oils will be a fraction of the total botryococcane content and is dependent on the extent of thermal cracking.

Experimental Protocols

The analysis of 2,3,6-trimethylnonane in petroleum samples is typically performed using gas chromatography-mass spectrometry (GC-MS). A detailed experimental workflow is outlined below.

Sample Preparation: SARA Fractionation

Crude oil or source rock extracts are complex mixtures that require simplification before instrumental analysis. The standard procedure is Saturate-Aromatic-Resin-Asphaltene (SARA) fractionation.[3]

-

Asphaltene Precipitation: The oil or extract is dissolved in a non-polar solvent like n-hexane or n-heptane. Asphaltenes, being insoluble in these solvents, precipitate out and are removed by filtration or centrifugation.

-

Column Chromatography: The deasphaltened oil (maltenes) is then loaded onto a chromatography column packed with activated silica (B1680970) gel and alumina.

-

Elution of Fractions:

-

Saturates: The saturated hydrocarbon fraction, which includes n-alkanes, branched alkanes (like 2,3,6-trimethylnonane), and cycloalkanes, is eluted using a non-polar solvent such as n-hexane.

-

Aromatics: The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, typically a mixture of hexane (B92381) and dichloromethane (B109758).

-

Resins and Polars: The more polar compounds (resins) remain on the column or are eluted with a more polar solvent mixture like dichloromethane and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The isolated saturate fraction is then analyzed by GC-MS for the identification and quantification of 2,3,6-trimethylnonane.[4][5][6]

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, DB-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 280-300 °C |

| Injection Mode | Splitless or split (e.g., 10:1) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-1.5 mL/min) |

| Oven Temperature Program | Initial temperature: 40-80 °C (hold for 1-5 min), ramp to 300-320 °C at 3-5 °C/min, final hold for 15-30 min |

| MS Ion Source Temperature | 230-250 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV (Electron Impact - EI) |

| Mass Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Identification of 2,3,6-Trimethylnonane

Identification is based on two key pieces of information:

-

Retention Time: The time it takes for the compound to elute from the GC column. This is compared to the retention time of an authentic standard if available.

Geochemical Analysis Workflow

The overall process of analyzing and interpreting 2,3,6-trimethylnonane as a biomarker follows a systematic workflow.

Relationship with Thermal Maturity

The utility of 2,3,6-trimethylnonane as a direct indicator of thermal maturity is not well-established in the literature. Maturity is more commonly assessed using ratios of other biomarkers, such as the isomerization of hopanes and steranes, or through bulk parameters like vitrinite reflectance.

However, the relative abundance of lower molecular weight branched alkanes, including trimethylnonanes, compared to their higher molecular weight precursors (botryococcanes) can provide qualitative information about the extent of thermal cracking. As a petroleum system matures and is subjected to higher temperatures, the larger botryococcane molecules will thermally crack to produce smaller fragments. Therefore, a higher relative abundance of compounds like 2,3,6-trimethylnonane in a sample with a confirmed Botryococcus braunii source input could suggest a higher level of thermal maturity.

Conclusion

2,3,6-Trimethylnonane is a valuable biomarker in petroleum geochemistry, providing a clear link to organic matter derived from the alga Botryococcus braunii and indicating a lacustrine depositional environment for the source rock. Its analysis, primarily through GC-MS of the saturate fraction of petroleum, allows for detailed geochemical interpretations. While not a primary indicator of thermal maturity, its relative abundance can offer secondary clues about the thermal history of the petroleum. The methodologies and workflows described in this guide provide a robust framework for the identification and interpretation of this significant molecular fossil.

References

- 1. Environmental factors controlling the distributions of Botryococcus braunii (A, B and L) biomarkers in a subtropical freshwater wetland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 7. GCMS Section 6.9.2 [people.whitman.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

An In-depth Technical Guide to the Structural Elucidation of Trimethylnonane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylnonane (C₁₂H₂₆) isomers represent a class of branched-chain alkanes with a variety of substitution patterns.[1][2][3][4][5][6][7][8] The precise structural identification of these isomers is a significant analytical challenge due to their similar physicochemical properties. In fields such as petrochemical analysis, environmental science, and drug discovery, where the biological activity and toxicological profiles of isomers can vary dramatically, unambiguous structural elucidation is paramount. This guide provides a comprehensive overview of the analytical techniques and experimental protocols employed for the differentiation and characterization of trimethylnonane isomers.

Core Analytical Techniques

The structural elucidation of trimethylnonane isomers primarily relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is instrumental for the separation of these volatile isomers, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide the detailed structural information necessary for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the trimethylnonane isomers in the gas phase and subsequently fragments them to produce a characteristic mass spectrum for each isomer.

Separation via Gas Chromatography: The separation of trimethylnonane isomers is typically achieved on non-polar capillary columns, where elution is primarily governed by the boiling point of the analyte. The degree of branching affects the boiling point; more highly branched isomers tend to have lower boiling points and, consequently, shorter retention times. The Kovats retention index (RI) is a standardized measure of retention time that aids in the identification of compounds by comparing their elution behavior to that of a series of n-alkanes.

Identification via Mass Spectrometry: Following separation by GC, the isomers are introduced into the mass spectrometer. Electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and a series of fragment ions. The fragmentation patterns of branched alkanes are particularly informative. Cleavage is favored at the branching points, leading to the formation of stable secondary and tertiary carbocations. This results in characteristic peaks in the mass spectrum that can be used to deduce the substitution pattern of the trimethylnonane isomer. For instance, the mass spectrum of a C₁₂ alkane can be identified by its molecular ion at m/z 170.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, including trimethylnonane isomers. While obtaining and interpreting NMR spectra for complex alkanes can be challenging due to signal overlap, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide unambiguous structural assignments.

¹H NMR Spectroscopy: The proton NMR spectra of alkanes are characterized by signals in the upfield region (typically 0.5-2.0 ppm). The chemical shift of each proton is influenced by its local electronic environment. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will have distinct chemical shifts, and the integration of these signals provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms are also indicative of their substitution pattern (primary, secondary, tertiary, or quaternary).

Data Presentation

Gas Chromatography Data

The following table summarizes the available Kovats retention indices for several trimethylnonane isomers on a non-polar stationary phase.

| Isomer | Kovats Retention Index (I) |

| 2,2,3-Trimethylnonane | 1114[1][9] |

| 3,4,7-Trimethylnonane (isomer a) | 1112.4 |

| 3,4,7-Trimethylnonane (isomer b) | 1114[10] |

| 3,4,7-Trimethylnonane (isomer c) | 1116.25[11] |

Mass Spectrometry Data

The mass spectra of branched alkanes are characterized by the preferential formation of stable carbocations. The table below lists the prominent mass-to-charge ratios (m/z) for 2,2,3-trimethylnonane.

| Isomer | Key Mass Spectral Peaks (m/z) |

| 2,2,3-Trimethylnonane | 57 (Top Peak), 56 (2nd Highest), 41 (3rd Highest)[1] |

NMR Spectroscopy Data

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Primary (R-CH₃) | 0.7 - 1.3 |

| Secondary (R₂-CH₂) | 1.2 - 1.6 | |

| Tertiary (R₃-CH) | 1.4 - 1.8 | |

| ¹³C | Primary (R-CH₃) | 10 - 25 |

| Secondary (R₂-CH₂) | 20 - 45 | |

| Tertiary (R₃-CH) | 25 - 50 | |

| Quaternary (R₄-C) | 30 - 55 |

Experimental Protocols

GC-MS Analysis of Trimethylnonane Isomers

Objective: To separate and identify trimethylnonane isomers in a sample mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: Non-polar, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless or split injection, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-200.

Data Analysis:

-

Identify the peaks corresponding to the trimethylnonane isomers based on their retention times.

-

Calculate the Kovats retention index for each peak using a homologous series of n-alkanes as external standards.

-

Compare the obtained mass spectra with library spectra (e.g., NIST) and analyze the fragmentation patterns to confirm the identity of each isomer.

NMR Spectroscopy of Trimethylnonane Isomers

Objective: To obtain detailed structural information for the unambiguous identification of a purified trimethylnonane isomer.

Instrumentation:

-

NMR spectrometer (300 MHz or higher for better resolution).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve 5-10 mg of the purified trimethylnonane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135: Differentiate between CH, CH₂, and CH₃ groups (CH₂ signals are negative, while CH and CH₃ signals are positive).

-

2D NMR (optional but recommended for complex isomers):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for establishing the overall carbon skeleton.

-

Data Analysis:

-

Reference the spectra to the TMS signal at 0 ppm.

-

Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, integration (for ¹H), and multiplicities.

-

Use the DEPT, COSY, HSQC, and HMBC data to build up the molecular structure and confirm the connectivity of the atoms.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of trimethylnonane isomers.

References

- 1. 2,2,3-Trimethylnonane | C12H26 | CID 41461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nonane, 2,3,5-trimethyl- [webbook.nist.gov]

- 3. nonane, 2,3,6-trimethyl- [webbook.nist.gov]

- 4. nonane, 2,3,4-trimethyl- [webbook.nist.gov]

- 5. Nonane, 2,4,6-trimethyl- | C12H26 | CID 10953968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5-Trimethylnonane | C12H26 | CID 53428905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6,7-Trimethylnonane | C12H26 | CID 53423859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,6-Trimethylnonane | C12H26 | CID 19910185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nonane, 2,2,3-trimethyl- [webbook.nist.gov]

- 10. 3,4,7-Trimethylnonane, b [webbook.nist.gov]

- 11. 3,4,7-Trimethylnonane, c [webbook.nist.gov]

- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]

Spectroscopic Profile of 2,3,6-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,6-trimethylnonane, a branched alkane of interest in various chemical research domains. Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ¹³C-NMR, and ¹H-NMR data for 2,3,6-trimethylnonane. These predictions are derived from the fundamental principles of organic spectroscopy and analysis of fragmentation patterns and chemical shift correlations for similar branched alkanes.

Mass Spectrometry Data (Predicted)

Electron ionization mass spectrometry (EI-MS) of 2,3,6-trimethylnonane is expected to produce a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is influenced by the stability of the resulting carbocations.

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl radical (•CH₃) |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical (•C₃H₇) |

| 113 | [C₈H₁₇]⁺ | Loss of a butyl radical (•C₄H₉) |

| 99 | [C₇H₁₅]⁺ | Loss of a pentyl radical (•C₅H₁₁) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C5-C6 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond or C6-C7 bond |

| 57 | [C₄H₉]⁺ | Likely a stable tertiary butyl cation or secondary butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation, often a base peak in alkane spectra |

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted ¹³C-NMR spectrum of 2,3,6-trimethylnonane is based on the analysis of its structure and the application of empirical rules for predicting chemical shifts in alkanes. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |

| C1 | ~14 | Quartet (q) |

| C2 | ~34 | Doublet (d) |

| C3 | ~38 | Doublet (d) |

| C4 | ~28 | Triplet (t) |

| C5 | ~37 | Triplet (t) |

| C6 | ~32 | Doublet (d) |

| C7 | ~39 | Triplet (t) |

| C8 | ~23 | Triplet (t) |

| C9 | ~14 | Quartet (q) |

| 2-CH₃ | ~19 | Quartet (q) |

| 3-CH₃ | ~16 | Quartet (q) |

| 6-CH₃ | ~20 | Quartet (q) |

¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted ¹H-NMR spectrum of 2,3,6-trimethylnonane is expected to show significant signal overlap in the upfield region (0.8 - 1.6 ppm), which is characteristic of branched alkanes. The chemical shifts are reported in ppm relative to TMS.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1, H9 | ~0.8-0.9 | Triplet (t) | 6H |

| H2, H3, H6 | ~1.3-1.6 | Multiplet (m) | 3H |

| H4, H5, H7, H8 | ~1.1-1.4 | Multiplet (m) | 8H |

| 2-CH₃, 3-CH₃, 6-CH₃ | ~0.8-0.9 | Doublet (d) | 9H |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of 2,3,6-trimethylnonane to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds like alkanes. This allows for separation from any impurities prior to mass analysis.

-